Fercoperol

Descripción general

Descripción

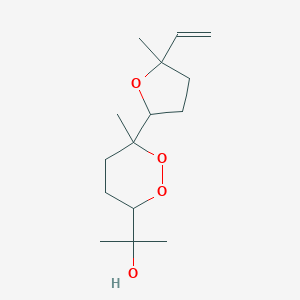

Fercoperol is an unusual cyclic-endoperoxynerolidol derivative isolated from the plant Ferula communis subsp. communis This compound belongs to the class of terpenoids, which are known for their diverse biological activities and complex structures

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fercoperol involves the isolation of the compound from the roots of Ferula communis subsp. communis. The process typically includes extraction with organic solvents followed by chromatographic separation techniques to purify the compound . Specific reaction conditions and detailed synthetic routes are often proprietary or specific to research studies.

Industrial Production Methods: Most of the available this compound is obtained through extraction from natural sources rather than synthetic production .

Análisis De Reacciones Químicas

Types of Reactions: Fercoperol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as endoperoxides and terpenoid moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like hydrogen peroxide or peracids can be used to oxidize this compound.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at reactive sites within the this compound structure, often facilitated by catalysts or specific reaction conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced terpenoid compounds .

Aplicaciones Científicas De Investigación

Fercoperol has several scientific research applications due to its unique structure and biological activities:

Chemistry: this compound is studied for its potential as a precursor in the synthesis of other complex organic molecules.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs.

Mecanismo De Acción

The mechanism of action of Fercoperol involves its interaction with specific molecular targets and pathways. The compound’s endoperoxide moiety is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that can induce cytotoxic effects in target cells . Further research is needed to fully elucidate the molecular targets and pathways involved in this compound’s mechanism of action.

Comparación Con Compuestos Similares

Fercolide: Another sesquiterpene lactone isolated from Ferula communis subsp.

Samarcandin: A sesquiterpene-coumarin derivative with similar structural features and biological properties.

Fercomin: A daucene ester also isolated from Ferula communis subsp.

Comparison: Fercoperol stands out due to its cyclic-endoperoxynerolidol structure, which is less common among terpenoids. This unique structure contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .

Actividad Biológica

Fercoperol, a sesquiterpene derived from the genus Ferula, has garnered attention for its diverse biological activities. This article synthesizes recent research findings and case studies to provide a comprehensive overview of this compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized as a cyclic-endoperoxynerolidol derivative. Its unique structure contributes to its biological activity, particularly in antimicrobial and anti-parasitic contexts.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including Mycobacterium species. For instance, it has been reported to have minimum inhibitory concentrations (MICs) ranging from 1.25 to 5.0 µg/mL against M. intracellulare, M. xenopei, M. chelonei, and M. smegmatis . The compound also demonstrates synergistic effects when combined with standard antibiotics like isonicotinic acid hydrazide (INH) .

| Bacterial Strain | MIC (µg/mL) | Synergistic Effect with INH |

|---|---|---|

| Mycobacterium intracellulare | 1.25 - 5.0 | Yes |

| Mycobacterium xenopei | 1.25 - 5.0 | Yes |

| Mycobacterium chelonei | 1.25 - 5.0 | Yes |

| Mycobacterium smegmatis | 1.25 - 5.0 | Yes |

2. Antimalarial Activity

Research indicates that this compound exhibits antimalarial effects comparable to established antimalarial drugs . This makes it a candidate for further investigation in the treatment of malaria.

3. Cytotoxic Effects

This compound has demonstrated cytotoxic activity against several cancer cell lines, including COLO 205 (colon), K-562 (lymphoblast), and MCF-7 (breast) cancer cells, with varying IC50 values indicating its potential as an anticancer agent . The cytotoxicity was assessed using bioactivity-directed isolation studies.

| Cell Line | IC50 (µg/mL) |

|---|---|

| COLO 205 | 52 |

| K-562 | 72 |

| MCF-7 | 20 |

1. Inhibition of Pro-inflammatory Cytokines

This compound has been shown to inhibit the production of pro-inflammatory cytokines such as CXCL10 in HaCaT cells through the JAK-STAT signaling pathway . This suggests a potential role in managing inflammatory conditions.

2. Melanogenesis Modulation

Recent studies indicate that this compound enhances melanogenesis by promoting tyrosinase activity and melanin synthesis in melanocytes, suggesting applications in skin pigmentation disorders .

Case Studies

Several case studies have documented the traditional uses of Ferula species, which include the application of this compound in folk medicine for treating various ailments such as cancer and skin infections . These anecdotal reports support the need for rigorous clinical trials to validate the efficacy and safety of this compound.

Propiedades

IUPAC Name |

2-[6-(5-ethenyl-5-methyloxolan-2-yl)-6-methyldioxan-3-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O4/c1-6-14(4)9-7-12(17-14)15(5)10-8-11(18-19-15)13(2,3)16/h6,11-12,16H,1,7-10H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMHLSWJALKJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(O1)C2(CCC(OO2)C(C)(C)O)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30910027 | |

| Record name | 2-[6-(5-Ethenyl-5-methyloxolan-2-yl)-6-methyl-1,2-dioxan-3-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106533-43-1 | |

| Record name | Fercoperol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106533431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[6-(5-Ethenyl-5-methyloxolan-2-yl)-6-methyl-1,2-dioxan-3-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.